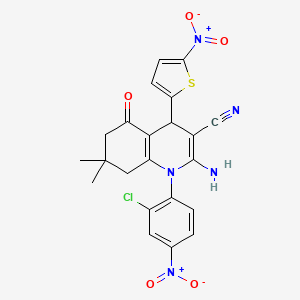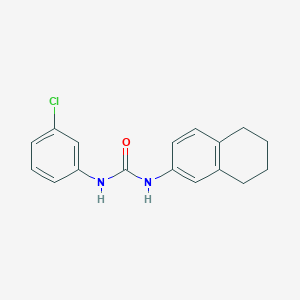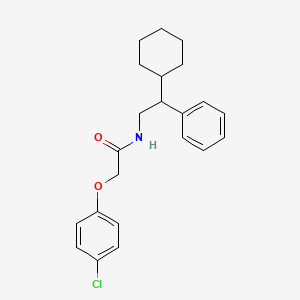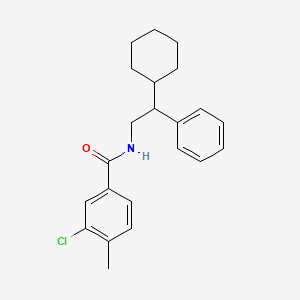![molecular formula C24H16N4O4 B4327487 2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)
2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline
Vue d'ensemble
Description
2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline, commonly known as NQO, is a polycyclic aromatic compound that has been extensively studied due to its potential applications in the field of organic electronics and biological research. NQO is a versatile compound that exhibits interesting optical and electronic properties, making it an attractive candidate for various technological applications.
Applications De Recherche Scientifique
NQO has been extensively studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. NQO exhibits excellent charge transport properties, making it an attractive candidate for use in these electronic devices. Additionally, NQO has been studied for its potential applications in biological research, particularly in the field of fluorescence imaging. NQO exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe in biological imaging applications.
Mécanisme D'action
The mechanism of action of NQO is not fully understood, but it is believed to involve the interaction of NQO with biological molecules such as proteins and nucleic acids. NQO has been shown to interact with DNA, causing DNA damage and potentially leading to cell death. Additionally, NQO has been shown to inhibit the activity of certain enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in detoxifying harmful compounds in the body.
Biochemical and Physiological Effects:
NQO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that NQO can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, NQO has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. NQO has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NQO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields with excellent purity. Additionally, NQO exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe in biological imaging applications. However, NQO also has some limitations. It is a relatively complex compound that requires several chemical reactions to synthesize. Additionally, the mechanism of action of NQO is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving NQO. One potential direction is the development of NQO-based materials for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of NQO and its potential applications in biological research. Finally, there is potential for the development of NQO-based therapeutics for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline is a versatile compound that exhibits interesting optical and electronic properties, making it an attractive candidate for various technological applications. NQO has potential applications in organic electronics and biological research, particularly in the field of fluorescence imaging. NQO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving NQO, including the development of NQO-based materials for use in organic electronics, further research on the mechanism of action of NQO, and the development of NQO-based therapeutics for the treatment of various diseases.
Propriétés
IUPAC Name |
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c29-27(30)23-11-5-1-7-17(23)13-15-21-22(26-20-10-4-3-9-19(20)25-21)16-14-18-8-2-6-12-24(18)28(31)32/h1-16H/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFPOULHVJEWTJ-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-nitrophenyl)-4-(2,3,4-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327409.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327432.png)



![2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327468.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4327483.png)
![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)



